N4-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a nitro group at the 5-position and a methylsulfanyl group at the 2-position of the phenyl ring, which is attached to the pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the nitration of a pyrimidine derivative followed by the introduction of the methylsulfanyl group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The process is optimized for yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of environmentally benign solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N4-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or the methylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, elevated temperatures.
Reduction: Tin(II) chloride, iron powder, acidic conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
N4-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N4-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The nitro group and the methylsulfanyl group play crucial roles in its activity. The compound can bind to enzymes or receptors, inhibiting their function or altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N4-[2-(methylsulfanyl)phenyl]-5-nitropyrimidine-4,6-diamine can be compared with other pyrimidine derivatives such as:
N4-[2-(methylsulfanyl)phenyl]-5-aminopyrimidine-4,6-diamine: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and biological activity.
N4-[2-(methylsulfanyl)phenyl]-5-chloropyrimidine-4,6-diamine:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-N-(2-methylsulfanylphenyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2S/c1-19-8-5-3-2-4-7(8)15-11-9(16(17)18)10(12)13-6-14-11/h2-6H,1H3,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAVARKOZUSFOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.